3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
This is suggested by the fact that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Result of Action
The compound’s action results in significant inhibition of Mycobacterium tuberculosis H37Ra growth . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the pyrazine ring, and the attachment of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the benzoxazole core through cyclization of o-aminophenol with carboxylic acids or their derivatives.
Nucleophilic Substitution: Introduction of the pyrazine ring via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the pyridine moiety using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring and exhibit similar biological activities, such as antimicrobial and kinase inhibitory properties.
Indole Derivatives: Indole-based compounds also possess a heterocyclic core and are known for their diverse biological activities.
Uniqueness
3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide is unique due to its specific combination of benzoxazole, pyrazine, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-phenyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c30-24(28-15-21-22(27-12-11-26-21)18-7-4-10-25-14-18)17-8-9-20-19(13-17)23(31-29-20)16-5-2-1-3-6-16/h1-14H,15H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBUULBBRWCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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